
GW779439X
概要
説明
GW779439Xは、Staphylococcus aureus PASTAキナーゼStk1の阻害剤として同定されたピラゾロピリダジン化合物です。 この化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)およびメチシリン感受性黄色ブドウ球菌(MSSA)のさまざまな分離株に対するβ-ラクタム系抗生物質の活性を増強する能力により、注目を集めています 。 さらに、this compoundはオーロラキナーゼA(AURKA)を阻害し、カスパーゼ3/7経路を介してアポトーシスを誘導することが知られています .
科学的研究の応用
Case Studies
- Inhibition of Tumor Growth : A study found that GW779439X effectively inhibited the growth of various cancer cell lines by targeting cyclin-dependent kinases. The compound's ability to induce cell cycle arrest makes it a candidate for combination therapies with other anticancer agents .
- Synergistic Effects with Other Treatments : In vitro studies have shown that when combined with traditional chemotherapeutics, this compound enhances their cytotoxic effects on resistant cancer cell lines, suggesting its role as an adjuvant in cancer therapy .
Case Studies
- Potentiation of β-Lactam Antibiotics : Research indicates that this compound significantly potentiates the activity of various β-lactams against multiple MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates. For instance, it was shown to lower the minimum inhibitory concentration (MIC) of oxacillin by over 512-fold against certain MRSA strains .
- Sensitization of Resistant Strains : A notable case involved a ceftaroline-resistant MRSA isolate, where this compound restored sensitivity to ceftaroline through Stk1 inhibition. This finding highlights its potential as an antibiotic adjuvant in clinical settings where traditional treatments fail .
作用機序
GW779439Xは、複数のメカニズムを通じてその効果を発揮します。
Staphylococcus aureus PASTAキナーゼStk1の阻害: この阻害は、細菌細胞壁の合成を阻害し、β-ラクタム系抗生物質の活性を増強します.
オーロラキナーゼA(AURKA)の阻害: この阻害は、細胞周期停止と、カスパーゼ3/7経路を介したアポトーシスの誘導につながります.
β-ラクタム系抗生物質の増強: 耐性菌株に対する抗生物質の有効性を高めます.
類似の化合物との比較
This compoundは、Staphylococcus aureus PASTAキナーゼStk1とオーロラキナーゼA(AURKA)の二重阻害という点でユニークです。類似の化合物には以下が含まれます。
BI-2536: 同様の抗生物質増強特性を持つ別のキナーゼ阻害剤です.
NVP-ADW742: 細菌株に同等の効果を持つキナーゼ阻害剤です.
これらの化合物は、いくつかの構造的類似点と生物学的活性を共有していますが、特定の標的と効力は異なります。
生化学分析
Biochemical Properties
GW779439X has been identified as an inhibitor of the S. aureus PASTA kinase Stk1 . It interacts with this enzyme, leading to biochemical inhibition . The compound also potentiates the activity of β-lactam antibiotics against various MRSA and MSSA isolates .
Cellular Effects
In cellular processes, this compound has shown to have growth inhibition effects on the AGP-01 cell line . It significantly blocks the cell cycle at the G0/G1 phase and sub-G1 phase . Furthermore, this compound significantly decreases expression levels of genes involved in proliferation progression (c-MYC, NRAS, and CDC25A) and increases expression levels of genes involved in cell cycle blocking (CDKN1A and TP53) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a kinase inhibitor . It biochemically inhibits Stk1 , a mycobacterial Ser/Thr kinase . This inhibition is believed to cause a conformational change in the PknB P-loop, a region frequently observed to undergo conformational changes in other related kinases .
準備方法
合成経路と反応条件
GW779439Xの合成には、ピラゾロピリダジンコアの形成が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、ピラゾロピリダジン環系の形成と、目的の生物学的活性を達成するためのその後の官能基化を含む一連の化学反応によって合成されることが知られています .
工業生産方法
This compoundの工業生産方法は、入手可能な文献には明示的に記載されていません。通常、このような化合物は、特殊な化学製造施設で、複数段階の有機合成プロセスによって製造されます。 これらのプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
GW779439Xは、以下を含むいくつかの種類の化学反応を起こします。
阻害反応: This compoundは、生化学的にStaphylococcus aureus PASTAキナーゼStk1を阻害します.
増強反応: この化合物は、MRSAおよびMSSA分離株に対するβ-ラクタム系抗生物質の活性を増強します.
アポトーシス誘導: This compoundは、カスパーゼ3/7経路を介してアポトーシスを誘導します.
一般的な試薬と条件
阻害反応: 通常、約2マイクロモルの濃度でインビトロで行われます.
増強反応: セフタロリンやオキサシリンなどのβ-ラクタム系抗生物質とともに実施されます.
アポトーシス誘導: 約1マイクロモルの濃度で細胞培養条件で行われます.
生成される主な生成物
阻害反応: Staphylococcus aureus PASTAキナーゼStk1の阻害.
増強反応: MRSAおよびMSSA分離株に対するβ-ラクタム系抗生物質の活性の向上.
アポトーシス誘導: 癌細胞株におけるアポトーシスの誘導.
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
GW779439X is unique in its dual inhibition of Staphylococcus aureus PASTA kinase Stk1 and Aurora kinase A (AURKA). Similar compounds include:
BI-2536: Another kinase inhibitor with similar antibiotic potentiation properties.
NVP-ADW742: A kinase inhibitor with comparable effects on bacterial strains.
These compounds share some structural similarities and biological activities but differ in their specific targets and potency.
生物活性
GW779439X is a pyrazolopyridazine compound originally developed as a cyclin-dependent kinase 4 (CDK4) inhibitor. Recent studies have repurposed it for antibacterial applications, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in potentiating β-lactam antibiotics, and relevant case studies.
This compound functions primarily through the inhibition of the Stk1 kinase, a member of the PASTA kinase family in bacteria. This inhibition enhances the susceptibility of MRSA to various β-lactam antibiotics. The mechanism can be summarized as follows:
- Inhibition of Stk1 : this compound directly inhibits Stk1, leading to reduced phosphorylation of substrates involved in bacterial resistance mechanisms.
- Potentiation of Antibiotics : By inhibiting Stk1, this compound significantly lowers the minimum inhibitory concentration (MIC) of β-lactams like oxacillin and nafcillin against MRSA strains.
Table 1: Effects of this compound on Antibiotic Susceptibility
Antibiotic | MIC (without this compound) | MIC (with 5 μM this compound) | Fold Change |
---|---|---|---|
Oxacillin | 512 μg/mL | 1 μg/mL | 512-fold |
Nafcillin | 256 μg/mL | 0.5 μg/mL | 512-fold |
Ceftaroline | 4 μg/mL | 2 μg/mL | 2-fold |
Vancomycin | 1 μg/mL | 1 μg/mL | No change |
Case Study: MRSA Sensitization
In a study published in Nature Communications, researchers demonstrated that this compound could sensitize various MRSA strains to β-lactam antibiotics. The study utilized a range of MRSA isolates, including those resistant to ceftaroline, showing that treatment with this compound significantly improved antibiotic efficacy.
- Experimental Setup : The study assessed the effect of this compound on MRSA strains by measuring the MIC values before and after treatment with the compound.
- Results : The results indicated a substantial reduction in MIC values for oxacillin and nafcillin, confirming that this compound effectively potentiates these antibiotics.
In Vitro Studies
Further investigations into the biochemical properties of this compound revealed its capacity to inhibit Stk1 activity at concentrations as low as 2 μM. This was evidenced through autoradiography assays that monitored phosphorylation events in bacterial cells.
- Findings : The inhibition of Stk1 led to decreased phosphorylation of myelin basic protein (MBP), a non-specific substrate used to assess kinase activity. This supports the hypothesis that this compound acts as a potent inhibitor of bacterial kinases.
Table 2: Summary of In Vitro Efficacy
Strain Type | MIC Reduction Observed | Reference Study |
---|---|---|
USA300 MRSA | >512-fold | |
Hospital-acquired MRSA COL | >256-fold | |
MSSA Newman | Modest potentiation |
Safety and Toxicity
Despite its promising antibacterial properties, this compound has been noted for its toxicity and lack of specificity as a human kinase inhibitor. Studies indicate that while it is effective against bacterial kinases, its potential off-target effects necessitate caution in clinical applications.
- Toxicity Profile : As a human kinase inhibitor, this compound exhibits high toxicity levels which may limit its therapeutic use without further modifications to enhance specificity and reduce adverse effects.
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。